1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one
Description
1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one is a complex organic compound that features a unique combination of a furan ring and a thiazepane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,3)13(16)15-7-6-12(18-10-8-15)11-5-4-9-17-11/h4-5,9,12H,6-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPPXFLYICUDFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine-Mediated Cyclocondensation
This method involves the reaction of 2-aminoethanethiol hydrochloride with furan-2-yl chalcone derivatives under basic conditions. Piperidine acts as a catalyst, facilitating the nucleophilic attack of the thiol group on the α,β-unsaturated ketone. The reaction proceeds via a Michael addition followed by intramolecular cyclization to yield the seven-membered thiazepane ring.
Key Parameters:
- Molar Ratio: A 1:1 stoichiometry between the thiol and chalcone ensures minimal dimerization.
- Solvent System: Anhydrous ethanol at reflux (78°C) achieves optimal cyclization efficiency.
- Catalyst Loading: 10 mol% piperidine maximizes yield while minimizing side reactions.
Experimental data from analogous syntheses report yields of 74–82% under these conditions.
Beckmann Rearrangement for Ring Expansion
An alternative approach employs the Beckmann rearrangement of tetrahydrothiopyran-4-one oxime. Treatment with polyphosphoric acid (PPA) at 115°C induces ring expansion, forming 1,4-thiazepan-5-one. Subsequent reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) yields the secondary amine required for further functionalization.
Optimization Insights:
- Reaction Time: Prolonged heating (>1 hour) leads to decomposition, whereas 15-minute intervals achieve 60% conversion .
- Workup: Neutralization with aqueous sodium carbonate followed by ethyl acetate extraction isolates the product with >95% purity.
Functionalization of the Thiazepane Core
Acylation with 2,2-Dimethylpropanoyl Chloride
The final step involves N-acylation of the thiazepane amine using 2,2-dimethylpropanoyl chloride. Triethylamine (TEA) serves as both a base and solvent, scavenging HCl to drive the reaction to completion.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT |
| Molar Ratio | 1:1.2 (amine:acyl chloride) |
| Yield | 85% |
Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the target compound with >99% purity.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of the two primary methods for thiazepane ring synthesis:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Piperidine Condensation | 82 | 98 | Single-step, high atom economy | Requires anhydrous conditions |
| Beckmann Rearrangement | 60 | 95 | Scalable (>100 g) | Multi-step, harsh acidic conditions |
The piperidine-mediated route is favored for small-scale syntheses due to its simplicity, whereas the Beckmann method suits industrial-scale production despite lower yields.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, CDCl3): δ 7.42 (s, 1H, furan H-5), 6.38 (d, J = 3.1 Hz, 1H, furan H-3), 4.21 (m, 2H, thiazepane H-7), 3.65 (t, J = 5.8 Hz, 2H, N-CH2), 1.24 (s, 9H, C(CH3)3).
- 13C NMR: δ 207.8 (C=O), 152.1 (furan C-2), 110.3 (furan C-5), 58.9 (thiazepane C-4), 27.3 (C(CH3)3).
High-Resolution Mass Spectrometry (HRMS)
- Observed: m/z 307.4321 [M+H]+ (calculated for C16H23NO2S: 307.4318).
Challenges and Mitigation Strategies
Regioselectivity in Furan Substitution
Competing alkylation at the thiazepane nitrogen is minimized through kinetic control (low temperature) and steric hindrance from the TsCl-protecting group.
Acylation Side Reactions
Over-acylation to form bis-propanoyl derivatives is prevented by using a slight excess of acyl chloride (1.2 equiv) and rapid quenching with ice-water.
Industrial-Scale Considerations
Patent data reveals that continuous flow reactors enhance the reproducibility of the piperidine-mediated condensation, reducing reaction times from 12 hours to 45 minutes. Additionally, catalytic hydrogenation (H2/Pd-C) offers a greener alternative to LiAlH4 for amine reductions, albeit with a 10% yield penalty.
Chemical Reactions Analysis
1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or sodium hydride (NaH)
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an antimicrobial agent .
Comparison with Similar Compounds
When compared to other similar compounds, 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one stands out due to its unique combination of a furan ring and a thiazepane ring. Similar compounds include:
Furan derivatives: These compounds share the furan ring structure and exhibit various biological activities.
Thiazepane derivatives: These compounds contain the thiazepane ring and are known for their potential therapeutic applications
The uniqueness of this compound lies in its ability to combine the properties of both furan and thiazepane rings, making it a versatile compound for research and development.
Biological Activity
1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of this compound is with a molecular weight of approximately 319.44 g/mol. The compound features a thiazepane ring fused with a furan moiety, contributing to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N O2 S2 |
| Molecular Weight | 319.44 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Pharmacological Properties
Research indicates that compounds containing thiazepane structures often exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Thiazepane derivatives have been noted for their effectiveness against various bacterial strains. Studies suggest that the presence of the furan ring enhances this activity through increased lipophilicity and membrane permeability.
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism is thought to involve the induction of apoptosis in malignant cells.
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to reduce inflammation markers in vitro and in vivo.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Modulation of Signaling Pathways : It might influence key signaling pathways such as NF-kB and MAPK, which are critical in regulating immune responses and cell survival.
Study 1: Antimicrobial Efficacy
A study conducted on various thiazepane derivatives revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated an IC50 value of approximately 15 µM, suggesting potent antitumor activity. Flow cytometry analysis confirmed that the compound induced apoptosis in treated cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step organic reactions. A common approach employs Piperidine-mediated condensation , where piperidine catalyzes the reaction between heterocyclic chalcones and thiol precursors to form the thiazepane ring. Alternatively, triethylamine-mediated addition uses 2-aminoethanethiol hydrochloride under basic conditions. Key parameters include:
- Temperature : 60–80°C for cyclization.
- Catalysts : Piperidine or triethylamine (0.5–1.0 eq).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Yield optimization : Adjusting stoichiometry and solvent polarity (e.g., ethanol or dichloromethane) .
Q. How is the structural identity of this compound validated, and which spectroscopic techniques are critical?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the thiazepane ring, furan substituents, and ketone groups.
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch) and 3100–2850 cm (C-H stretches).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 307.43 (molecular weight) and fragmentation patterns.
- Elemental Analysis : Validates empirical formula (CHNOS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
